
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide is a chiral compound that features a naphthalene ring attached to a pyrrolidine ring via a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, which can be achieved through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The naphthalene ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(Naphthalen-1-yl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.
N-(Naphthalen-1-yl)pyrrolidine-2-carboxylate: An ester derivative of the compound.
Uniqueness
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different physical properties compared to its enantiomer or other derivatives.
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
(2S)-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H16N2O/c18-15(14-9-4-10-16-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14,16H,4,9-10H2,(H,17,18)/t14-/m0/s1 |
Clave InChI |
YPXVWCQDOMAVKQ-AWEZNQCLSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CC(NC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


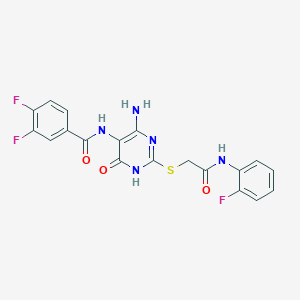
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14123747.png)
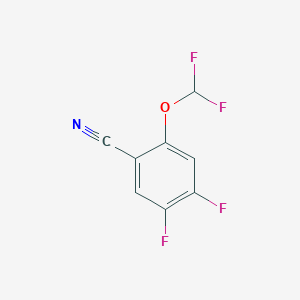


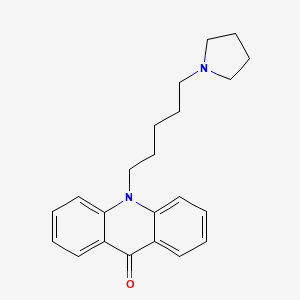
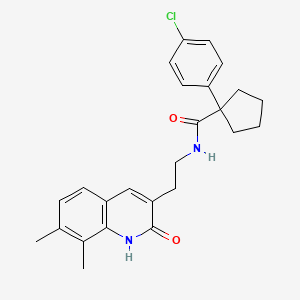
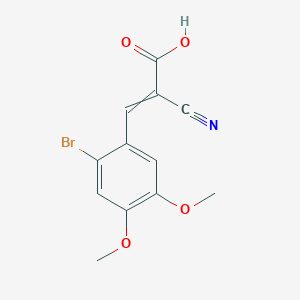
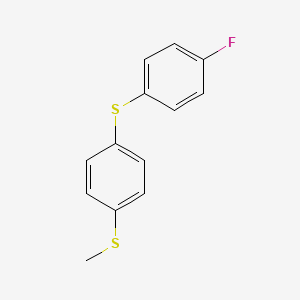
![(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid](/img/structure/B14123785.png)
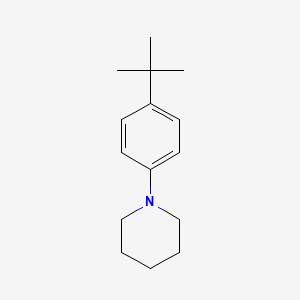
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)

